![molecular formula C28H27N3O B2671535 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-22-2](/img/structure/B2671535.png)
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative which has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been explored in various studies. For instance, the reaction of ortho-lithiated protected anilines with o-hydroxycarbonyl compounds resulted in the formation of structures closely related to biologically active compounds isolated from marine animals, demonstrating the potential for diverse applications in bioactive molecule synthesis (Jolivet et al., 1995). Similarly, the development of rigid P-chiral phosphine ligands has shown significant potential in asymmetric hydrogenation of functionalized alkenes, indicating the applicability of such structures in catalysis (Imamoto et al., 2012).
Supramolecular Aggregation
The effect of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinolines has been examined, highlighting the role of hydrogen bonding and pi-interactions in the formation of complex structures (Portilla et al., 2005). This research underscores the significance of such compounds in the study of supramolecular chemistry and materials science.
Catalytic Synthesis
The use of L-proline as a catalyst in the synthesis of heterocyclic ortho-quinones via a four-component sequential reaction demonstrates an environmentally friendly and efficient method for generating complex molecules, further indicating the broad utility of these compounds in organic synthesis and green chemistry (Rajesh et al., 2011).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines, including the 1,8-Naphthyridine moiety, showcases the benefits of this method in enhancing reaction rates and improving yields, pointing to the efficiency and applicability of such approaches in the rapid development of complex heterocycles (Mogilaiah et al., 2003).
Multicomponent Condensation Reactions
The tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles highlights the versatility of such reactions in synthesizing a wide range of heterocyclic compounds, offering insights into reaction mechanisms and the development of novel pharmaceuticals (Chebanov et al., 2008).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-18-6-8-19(9-7-18)26-24-17-29-25-15-14-22(32-5)16-23(25)27(24)31(30-26)21-12-10-20(11-13-21)28(2,3)4/h6-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFBVIMKCAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2671452.png)
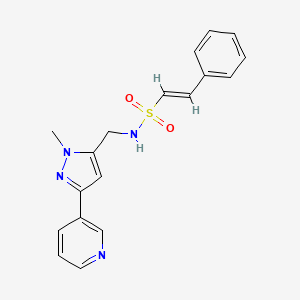
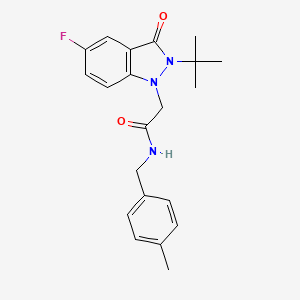
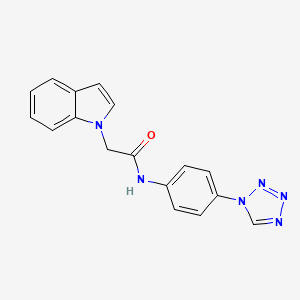

![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)
![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)

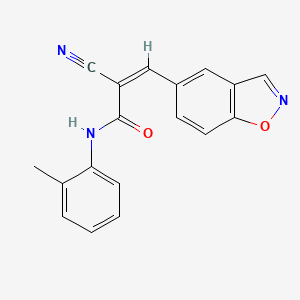
![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)
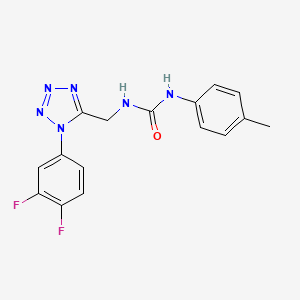

![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)